8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 1379344-24-7
Cat. No.: VC2565599
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 1379344-24-7](/images/structure/VC2565599.png)
Specification
CAS No. | 1379344-24-7 |
---|---|
Molecular Formula | C7H3BrF3N3 |
Molecular Weight | 266.02 g/mol |
IUPAC Name | 8-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Standard InChI | InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-13-6(14)7(9,10)11/h1-3H |
Standard InChI Key | WPIVOKNEFFJOKH-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br |
Canonical SMILES | C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br |
Introduction
Chemical Structure and Properties
8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine is characterized by a unique heterocyclic structure consisting of a triazole ring fused to a pyridine ring, with specific substituents that contribute to its distinctive properties. The compound features a bromine atom at position 8 and a trifluoromethyl group at position 3 .
Physical and Chemical Properties
The compound possesses several noteworthy physical and chemical characteristics that influence its behavior in various chemical and biological systems. These properties are summarized in Table 1.
Table 1: Key Physical and Chemical Properties of 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine
Property | Value |
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CAS Number | 1379344-24-7 |
Molecular Formula | C₇H₃BrF₃N₃ |
Molecular Weight | 266.02 g/mol |
Appearance | Solid (typically colorless or pale yellow) |
Melting Point | Not specified in available data |
Solubility | Limited water solubility; soluble in organic solvents |
The trifluoromethyl group at position 3 significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which are critical factors for its potential pharmaceutical applications .
Structural Characteristics
The triazolo[4,3-a]pyridine scaffold is planar, which is consistent with similar systems previously reported in the literature . This planarity plays a crucial role in the compound's ability to interact with biological targets through π-π stacking interactions. X-ray crystallographic studies of related compounds have revealed that the C-N bonds in the triazole ring are typically longer than standard C=N bonds (1.28 Å), indicating significant conjugation effects throughout the fused ring system .
IDO1 Inhibitory Activity
One of the most promising biological activities of triazolo[4,3-a]pyridine derivatives is their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they can boost immune response and work synergistically with other immunotherapeutic agents .
Molecular docking studies have shown that compounds containing the triazolo[4,3-a]pyridine moiety with trifluoromethyl substituents can be effectively accommodated in the binding pocket of IDO1 . The presence of the trifluoromethyl group, as found in 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine, may contribute significantly to this binding interaction.
Anticancer Properties
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the rational design of more potent derivatives.
Role of Substituents
The positioning and nature of substituents on the triazolo[4,3-a]pyridine scaffold significantly influence biological activity:
Table 3: Impact of Key Structural Features on Biological Activity
Comparison with Similar Derivatives
Comparing 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine with structurally related compounds provides insights into potential structure-activity relationships:
Table 4: Comparison with Related triazolo[4,3-a]pyridine Derivatives
Future Research Directions
Comprehensive Biological Evaluation
Future research should focus on comprehensive evaluation of the biological activities of 8-Bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine, particularly:
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In vitro screening against a panel of enzyme targets, including IDO1
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Assessment of antiproliferative activity against various cancer cell lines
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Evaluation of selectivity profiles against related enzymes
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In vivo efficacy studies in appropriate disease models
Structural Modifications
The development of novel derivatives through strategic modifications could lead to compounds with enhanced properties:
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Substitution of the bromine atom with other functional groups
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Exploration of various substituents at different positions of the triazolopyridine scaffold
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Development of hybrid molecules incorporating other pharmacophores
Detailed Mechanistic Studies
Elucidating the precise mechanism of action through:
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X-ray crystallographic studies of protein-ligand complexes
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Molecular dynamics simulations to understand binding dynamics
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Structure-based design of optimized derivatives
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